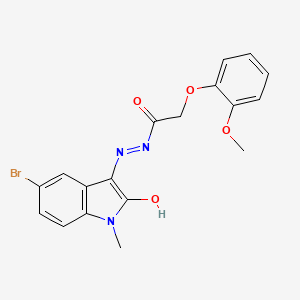
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide, also known as Bupivacaine, is a local anesthetic drug that is commonly used in medical procedures to numb a specific area of the body. It belongs to the class of amide-type local anesthetics and is a potent and long-acting drug. Bupivacaine is an important drug in the field of medicine, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are of great interest to scientists.
Wirkmechanismus
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide works by blocking the transmission of nerve impulses from the affected area to the brain. It does this by binding to sodium channels in the nerve cells, preventing the influx of sodium ions and thus blocking the depolarization of the nerve cell. This results in the inhibition of nerve impulses and the loss of sensation in the affected area.
Biochemical and Physiological Effects
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has several biochemical and physiological effects. It has a long duration of action, which makes it useful for providing long-lasting pain relief. 1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is also highly lipophilic, which allows it to penetrate the lipid-rich nerve cell membrane and reach the sodium channels. This property contributes to its potency as a local anesthetic. However, bupivacaine can also have toxic effects on the heart and central nervous system, which limits its use in certain situations.
Vorteile Und Einschränkungen Für Laborexperimente
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. Its long duration of action and potency make it useful for studying the effects of local anesthesia on nerve function and pain perception. However, its toxicity limits its use in certain in vitro and in vivo experiments. In addition, the variability in the response of different individuals to bupivacaine can make it difficult to draw definitive conclusions from experimental data.
Zukünftige Richtungen
There are several future directions for research on bupivacaine. One area of interest is the development of new formulations of bupivacaine that can provide longer-lasting pain relief with fewer side effects. Another area of research is the investigation of the mechanisms of bupivacaine toxicity and the development of strategies to mitigate its adverse effects. In addition, studies on the use of bupivacaine in combination with other drugs for pain management are ongoing.
Synthesemethoden
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide can be synthesized by reacting 2,6-dimethylaniline with butyryl chloride to form 2,6-dimethyl-N-butylcarboxyaniline. This compound is then reacted with piperidine to form 1-butyryl-4-(2,6-dimethylphenyl)piperidine, which is subsequently reacted with methoxyacetyl chloride to produce 1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has a wide range of scientific research applications. It is commonly used as a local anesthetic in medical procedures such as surgery, dental work, and childbirth. 1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is also used in veterinary medicine to provide local anesthesia for animals. In addition, bupivacaine has been used in research studies to investigate the effects of local anesthesia on nerve function and pain perception.
Eigenschaften
IUPAC Name |
1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-4-5-17(21)20-10-8-14(9-11-20)18(22)19-15-12-13(2)6-7-16(15)23-3/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGDEHYMBFDYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)benzaldehyde [5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5976486.png)

![N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide](/img/structure/B5976498.png)
![N-(4-bromophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5976513.png)
![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide](/img/structure/B5976529.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-indazol-3-yl)acetamide](/img/structure/B5976532.png)
![1-{3-[1-(2-chlorobenzyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B5976533.png)
![ethyl 1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5976550.png)
![8-methoxy-4,4-dimethyl-5-(3-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5976551.png)
![1-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5976555.png)
![6-chloro-N-(1-methyl-3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5976570.png)
![7-(cyclopropylmethyl)-2-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976575.png)

![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate](/img/structure/B5976588.png)